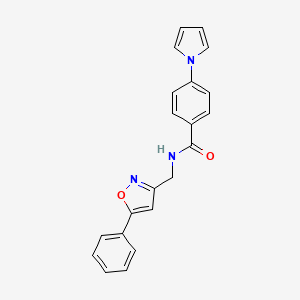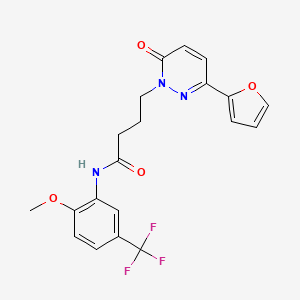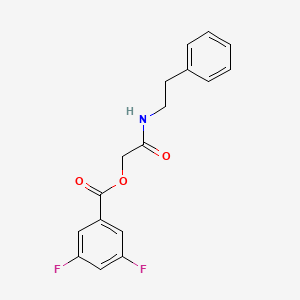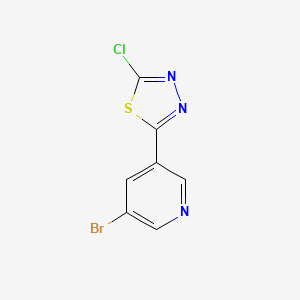
1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione is a chemical compound with the CAS Number: 1199478-54-0 . It has a molecular weight of 206.22 . The compound is stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclopropyl-3-(4-fluorophenyl)-1,3-propanedione . The InChI code for this compound is 1S/C12H11FO2/c13-10-5-3-9(4-6-10)12(15)7-11(14)8-1-2-8/h3-6,8H,1-2,7H2 .Physical And Chemical Properties Analysis
The predicted boiling point of 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione is 323.2±17.0 °C . The predicted density of the compound is 1.252±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa of the compound is 9.06±0.20 .Wissenschaftliche Forschungsanwendungen
Photocyclization and Chemical Synthesis
Research on derivatives similar to 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione has shown significant applications in photocyclization processes, leading to the synthesis of complex organic compounds. For example, the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones has been studied, revealing the impact of halogen atoms and electron-donor groups on the phenyl ring in cyclization reactions to form flavones, a class of organic compounds with various applications (Košmrlj & Šket, 2007).
Structural and Crystallographic Studies
Compounds structurally related to 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione have been synthesized and analyzed for their structural properties through single-crystal X-ray diffraction. These studies offer insights into the molecular geometry and electronic structure, contributing to the development of new materials and compounds with tailored properties (Feng et al., 2005).
Antimicrobial Applications
Research has explored the antimicrobial properties of compounds synthesized from cyclohexane-1,3-dione, highlighting potential applications in developing new antibacterial and antifungal agents. The synthesis and evaluation of such compounds reveal promising activities against various pathogens, indicating the role of cyclohexane-1,3-dione derivatives in medicinal chemistry and drug development (Chate et al., 2013).
Fluorescence and Material Science
The synthesis of europium(III) complexes with ligands derived from cyclohexane-1,3-dione derivatives demonstrates applications in material science, particularly in the development of fluorescent materials. These complexes exhibit characteristic emissions, suggesting their use in optoelectronic devices and sensors (Ma Kunpen, 2015).
Catalysis and Organic Transformations
Cyclopentane-1,3-dione has been identified as a novel isostere for the carboxylic acid functional group, leading to the development of potent thromboxane A2 receptor antagonists. This research underscores the utility of cyclohexane-1,3-dione derivatives in drug design and catalytic transformations, offering new pathways for synthesizing biologically active molecules (Ballatore et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c13-10-5-3-9(4-6-10)12(15)7-11(14)8-1-2-8/h3-6,8H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILFAEKYMMTSDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199478-54-0 |
Source


|
| Record name | 1-cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2408116.png)
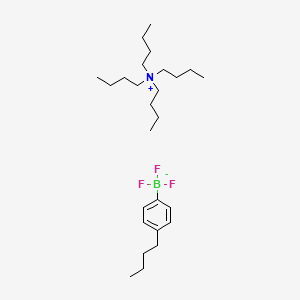

![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)
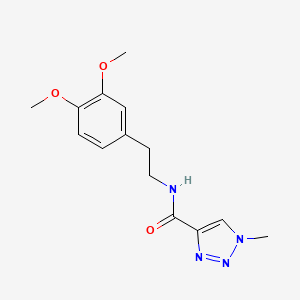
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408122.png)
![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)
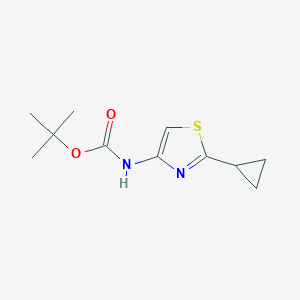
![[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B2408125.png)
